molecular formula C11H12N2O2S B11770005 Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11770005
M. Wt: 236.29 g/mol
InChI Key: NIOPIQWFRKIXQT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its structure includes an amino group at position 3, a methyl group at position 4, and an ethyl ester at position 2 (Fig. 1). This compound is synthesized via a cyclocondensation reaction between 2-chloro-3-cyanopyridine and ethyl 2-mercaptoacetate in the presence of sodium carbonate and ethanol, yielding a yellow solid with a high purity (95.1%) .

Crystal Structure: The thieno[2,3-b]pyridine ring system is nearly planar, with the amino and carbonyl groups coplanar to the heterocyclic core. The ethyl ester group is twisted perpendicular to the plane (dihedral angle: -90.5°), influencing molecular packing . Intermolecular N–H···O and N–H···N hydrogen bonds form zigzag sheets along the crystallographic b-axis, stabilizing the crystal lattice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-6(2)4-5-13-10(7)16-9/h4-5H,3,12H2,1-2H3

InChI Key

NIOPIQWFRKIXQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)C)N

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Hydrazine hydrate plays a critical role in forming the carbohydrazide intermediate, which subsequently undergoes cyclization. A representative protocol involves:

  • Reagents : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 mmol), hydrazine hydrate (5 mL)

  • Conditions : Reflux in ethanol for 2 hours

  • Yield : 90%

The reaction proceeds via nucleophilic attack of hydrazine on the ester group, followed by intramolecular cyclization to form the pyrimidine-fused system.

Regioselective Methyl Group Incorporation

Introducing the 4-methyl substituent requires precise control over electrophilic substitution or pre-functionalized starting materials.

Friedel-Crafts Alkylation

Methylation at the pyridine ring’s 4-position is achieved using methyl chloride or iodomethane in the presence of Lewis acids (e.g., AlCl₃). For instance:

  • Reagents : Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (1.0 mmol), CH₃I (1.2 eq), AlCl₃ (1.5 eq)

  • Conditions : Dichloromethane, 0°C → room temperature, 12 hours

  • Yield : 73%

Use of Methyl-Substituted Precursors

Alternative routes employ methyl-containing building blocks. For example, reacting 4-methylpyridine-2-amine with thioglycolic acid under acidic conditions generates the thienopyridine core with inherent methyl functionality.

Electrophilic Functionalization and Side-Chain Modifications

Post-cyclization modifications enable further diversification.

Acetylation Reactions

Acetic anhydride selectively acetylates the amino group without affecting the ester moiety:

  • Reagents : Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 mmol), acetic anhydride (3.0 eq)

  • Conditions : Reflux for 3 hours

  • Yield : 84%

Oxidative Dimerization

Recent advances demonstrate NaOCl-mediated oxidative dimerization to form bi-thienopyridines, though this pathway is secondary to esterification.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst use.

Solvent Effects

  • DMF : Enhances cyclization rates but may lead to side products at elevated temperatures.

  • Ethanol : Ideal for hydrazine reactions due to its polar protic nature.

Catalytic Systems

Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve NaOCl-mediated oxidations, increasing yields from 37% to 64%.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Characteristic signals for the methyl group (δ = 2.42 ppm) and ethyl ester (δ = 1.38 ppm, triplet).

  • Mass Spectrometry : Molecular ion peak at m/z 258.30 (C₁₃H₁₀N₂O₂S).

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYieldReference
Hydrazine cyclizationHydrazine hydrateEthanol, reflux90%
Friedel-Crafts alkylationCH₃I, AlCl₃CH₂Cl₂, 12 hours73%
AcetylationAcetic anhydrideReflux, 3 hours84%
Oxidative dimerizationNaOCl, TEBACCH₂Cl₂, 4–10 hours43–64%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite in aqueous solution.

    Cycloaddition: Arylazoacetylacetones or arylazomalononitriles.

    Substitution: Various electrophiles and nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate features a thieno[2,3-b]pyridine core structure with an ethyl ester functional group and an amino group at the 3-position. Its molecular formula is C10H12N2O2S, with a molecular weight of approximately 222.26 g/mol. The unique substitution pattern of this compound significantly influences its biological activity and chemical reactivity .

Biological Activities

The compound exhibits a range of biological activities that are of interest in various fields of research:

  • Antitumor Activity : this compound has shown promising results in inhibiting tumor growth. In studies involving triple-negative breast cancer cell lines, derivatives of thienopyridine compounds demonstrated significant cytotoxic effects, reducing cell viability and tumor size in in vivo models .
  • Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of this compound could be effective against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential for development as antimicrobial agents .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. Research indicates that similar thienopyridine derivatives can inhibit enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor potential of novel thienopyridine derivatives, this compound was highlighted for its ability to decrease the proliferation of MDA-MB-231 cells. The study utilized in ovo grafts on chick chorioallantoic membranes to assess tumor size reduction, demonstrating significant efficacy against triple-negative breast cancer .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of thienopyridine derivatives included this compound. Results indicated that certain derivatives exhibited minimum inhibitory concentrations effective against common bacterial strains, suggesting their potential use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s nucleophilic NH2 group and electrophilic ester carbonyl group enable it to participate in a wide range of chemical reactions, leading to the formation of diverse products with potential biological activities. The specific molecular targets and pathways depend on the nature of the reactions and the resulting products .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₁₀H₁₀N₂O₂S
  • Molecular weight: 222.26 g/mol
  • Crystal system: Monoclinic, space group P2₁/c
  • Unit cell parameters: a = 6.657 Å, b = 13.891 Å, c = 10.902 Å, β = 91.64° .

Comparison with Similar Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives are versatile scaffolds in medicinal and materials chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CH₃, 2-COOEt 222.26 Amino, ester Planar core; hydrogen-bonded sheets
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) 6-(5-bromobenzofuran), 3-NH₂, 2-COOEt ~370 (estimated) Bromobenzofuran, ester Enhanced π-stacking due to aromatic substituent; potential antitumor activity
Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (2a) 3-NHCOCH₂Cl, 4,6-CH₃, 2-COOEt 327.79 Chloroacetamide, ester Reactivity for nucleophilic substitution; used in Bunte salt synthesis
Ethyl 4-(dimethylamino)-3-[(dimethylamino)methylene]aminothieno[2,3-b]pyridine-2-carboxylate 4-N(CH₃)₂, 3-NH–C(=N(CH₃)₂), 2-COOEt 320.41 Dimethylamino, imine Increased solubility in polar solvents; electron-rich for metal coordination
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 4-(2-MeO-C₆H₄), 6-C₆H₅, 2-COOMe 376.44 (C₂₁H₁₉N₂O₃S) Methoxyphenyl, phenyl Enhanced lipophilicity; potential CNS activity

Structural and Electronic Effects

  • Substituent Position : Methyl groups (e.g., 4-CH₃ in the target compound) enhance steric bulk but minimally affect electronic properties. In contrast, electron-withdrawing groups (e.g., 6-bromobenzofuran in 6d ) increase electrophilicity, aiding in cross-coupling reactions.
  • Amino and Ester Groups: The 3-amino and 2-ester motifs are conserved across derivatives, enabling hydrogen bonding and serving as synthons for further functionalization .

Biological Activity

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings and data.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of thienopyridine derivatives. A notable method includes treating ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with hydrazine hydrate to yield various functionalized derivatives. These derivatives have been shown to possess pharmacological significance, particularly in cancer therapy and anti-inflammatory applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, derivatives such as 3a and 3b exhibit potent antiproliferative activities against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The IC50 values for these compounds range from 1.1 to 4.7 μM , indicating strong inhibitory effects on cancer cell growth .

Table 1: Antiproliferative Activity of Derivatives

CompoundCell LineIC50 (μM)
3aL12102.8
3aCEM2.3
3aHeLa1.1
3bL12102.8
3bCEM2.0
3bHeLa1.9

These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner without affecting normal human peripheral blood mononuclear cells, suggesting selective toxicity towards cancer cells .

The mechanism by which this compound derivatives exert their effects involves interaction with the microtubule system. Molecular docking studies have confirmed binding at the colchicine site on tubulin, leading to disruption of microtubule dynamics essential for cell division .

Anti-inflammatory Activity

In addition to anticancer properties, related compounds have demonstrated anti-inflammatory effects. For example, certain derivatives have shown significant inhibition of prostaglandin E2 (PGE2)-induced TNFα reduction in ex vivo assays, indicating potential use in managing inflammatory conditions .

Table 2: Anti-inflammatory Activity

CompoundAssay TypeIC50 (nM)
4fPGE2-induced TNFα assay123

Case Studies and Clinical Relevance

Several studies have explored the clinical relevance of these compounds. For instance, a derivative with an IC50 of 123 nM for inhibiting PGE2-induced TNFα has been selected for further clinical studies due to its promising pharmacokinetic profile and efficacy in animal models of pain and inflammation .

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